Home > Products > Screening Compounds P3518 > Dihydrobenzoxathiin
Dihydrobenzoxathiin -

Dihydrobenzoxathiin

Catalog Number: EVT-1591782
CAS Number:
Molecular Formula: C8H8OS
Molecular Weight: 152.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydrobenzoxathiin is a heterocyclic compound that features a benzene ring fused with a benzothiazole moiety. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. Dihydrobenzoxathiins are classified as sulfur-containing heterocycles, which are significant in various chemical applications, including pharmaceuticals.

Source

Dihydrobenzoxathiin can be derived from various synthetic pathways, often involving the modification of existing organic compounds or through the application of specific reaction conditions that facilitate its formation. The compound has been studied for its potential as an estrogen receptor modulator, highlighting its relevance in drug development and therapeutic applications .

Classification

Dihydrobenzoxathiin belongs to the broader class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its classification as a sulfur-containing heterocycle makes it an important subject of study in organic chemistry and pharmacology.

Synthesis Analysis

The synthesis of dihydrobenzoxathiin can be achieved through several methods, each varying in complexity and yield. A notable method involves the asymmetric synthesis of cis-2,3-disubstituted dihydrobenzoxathiins using borane-tetrahydrofuran complex as a reducing agent. This method has demonstrated high yields and selectivity .

Methods

  1. Asymmetric Synthesis: Utilizing borane-tetrahydrofuran complex for selective reduction.
  2. Dehydrative Reduction: Employing trifluoroacetic acid and triethylsilane to achieve stereoselective outcomes.
  3. Mitsunobu Reaction: A coupling reaction that allows for the introduction of various substituents on the dihydrobenzoxathiin framework.

Technical Details

The synthesis typically involves multiple steps, including:

  • Formation of intermediates through nucleophilic substitutions.
  • Reduction steps that require careful control of temperature and reagent concentrations to ensure high purity and yield.
  • Use of chromatography techniques for purification and characterization of the final product.
Molecular Structure Analysis

Dihydrobenzoxathiin possesses a complex molecular structure characterized by its fused ring system. The molecular formula is C10H9OSC_{10}H_{9}OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

Structure

  • Core Structure: The compound features a benzene ring fused with a benzothiazole unit.
  • Stereochemistry: The presence of stereogenic centers allows for different diastereomers, which can exhibit varied biological activities.

Data

  • Molecular Weight: Approximately 179.25 g/mol.
  • Melting Point: Specific melting points can vary based on substitution patterns but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Dihydrobenzoxathiin can participate in various chemical reactions due to its functional groups:

Reactions

  1. Nucleophilic Substitution: Reacts with nucleophiles at positions adjacent to the sulfur atom.
  2. Electrophilic Aromatic Substitution: Undergoes substitution reactions typical for aromatic compounds.
  3. Reduction Reactions: Can be reduced to form other derivatives or related compounds.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) significantly influence the outcome and efficiency of these transformations. For instance, reactions may require inert atmospheres to prevent oxidation or degradation.

Mechanism of Action

The biological activity of dihydrobenzoxathiin is primarily linked to its interaction with estrogen receptors. It acts as a modulator, influencing receptor activity based on the presence or absence of endogenous ligands.

Process

  1. Binding Affinity: Dihydrobenzoxathiin binds to estrogen receptors with varying affinities depending on its stereochemistry.
  2. Signal Transduction: Upon binding, it initiates conformational changes in the receptor that affect gene transcription and cellular responses.

Data

Studies have shown that certain dihydrobenzoxathiin derivatives exhibit selective estrogen receptor modulator activity, which can be quantified through binding assays and functional assays in cell lines .

Physical and Chemical Properties Analysis

Dihydrobenzoxathiin exhibits distinct physical and chemical properties that are crucial for its applications:

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of electron-rich aromatic systems.

Relevant Data or Analyses

Quantitative analyses such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity levels during synthesis .

Applications

Dihydrobenzoxathiin has several scientific uses:

  1. Pharmaceutical Development: Investigated as a potential drug candidate for hormone-related therapies due to its estrogen receptor modulation properties.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Biological Research: Utilized in studies exploring hormone signaling pathways and their implications in diseases like cancer.

The ongoing research into dihydrobenzoxathiin continues to reveal its potential applications across various fields within medicinal chemistry and biochemistry.

Synthesis and Structural Modification of Dihydrobenzoxathiin Derivatives [3] [4] [7]

Methodologies for Core Benzoxathiin Scaffold Construction

The enantioselective construction of the dihydrobenzoxathiin scaffold relies critically on chiral sulfoxide-directed methodologies. A landmark approach involves sulfoxide-directed borane reduction, enabling the synthesis of 2-substituted 1,4-dihydrobenzoxathiins with complete stereospecificity. This method utilizes chiral sulfoxides as temporary directing groups, where borane (BH₃) reduces the sulfoxide to sulfide while simultaneously inducing asymmetric cyclization to form the benzoxathiin core. The reaction proceeds under mild conditions and delivers products with >99% enantiomeric excess (ee) for a range of substrates, as confirmed by X-ray crystallography [1]. Key to this process is the in situ generation of a borane-sulfoxide complex that directs hydride delivery with precise facial selectivity, ensuring absolute configuration transfer from the sulfoxide chiral center to the newly formed stereocenter in the heterocycle [1].

Alternative synthetic routes include dehydrative cyclization of ortho-hydroxy phenyl benzyl sulfides, though this method faces limitations in electron-deficient substrates. For example, attempts to cyclize 3-benzyloxy-4-methoxy benzaldehyde failed due to electronic deactivation, necessitating protective group adjustments [1]. Recent advances employ asymmetric oxidation of prochiral sulfides using Ti(Oi-Pr)₄/diethyl tartrate/cumene hydroperoxide catalysts, achieving sulfoxides with 90–95% ee prior to cyclization [1].

Table 1: Key Methods for Dihydrobenzoxathiin Core Synthesis

MethodKey Reagents/ConditionsStereoselectivityLimitations
Sulfoxide-directed reductionBH₃, THF, 0°C to rt>99% eeRequires chiral sulfoxide precursor
Dehydrative cyclizationAcid catalysts (e.g., PPA), heatRacemicLow yield for electron-poor arenes
Asymmetric sulfide oxidationTi(Oi-Pr)₄/Diethyl tartrate/CHP, CH₂Cl₂, rt90–95% ee (sulfoxide)Multi-step process

Side Chain Functionalization Strategies in SERAM Development

Side chain engineering is pivotal for optimizing Selective Estrogen Receptor Modulators (SERAMs) based on the dihydrobenzoxathiin scaffold. The canonical design incorporates a basic amine side chain linked via an oxygen or carbon spacer to the core, enabling critical hydrogen bonding with Asp351 in the estrogen receptor ligand-binding domain (ERα-LBD). Modifications focus on three regions:

  • Linker length optimization: Replacing the traditional two-carbon linker with three-carbon spacers (e.g., -O-CH₂-CH₂-CH₂-NR₂) enhances uterine tissue antagonism by 3-fold. This adjustment improves conformational flexibility, allowing optimal positioning of the terminal amine within the ERα hydrophobic pocket [2] [9].
  • Terminal amine diversification: Incorporation of N-piperidine or N-pyrrolidine significantly boosts antagonist activity in MCF-7 breast cancer cells (IC₅₀ = 0.37–0.68 nM) compared to dimethylamino derivatives (IC₅₀ = 2.89 nM). The constrained ring systems reduce entropic penalties upon binding [2] [5].
  • Heteroatom integration: Introducing oxygen atoms into alkyl chains (e.g., -O-CH₂-CH₂-O-CH₂-CH₂-NEt₂) maintains binding affinity while reducing lipophilicity (log P reduction by 0.5–1.2 units), improving aqueous solubility for formulations [5].

Table 2: Impact of Side Chain Modifications on SERAM Activity

Side Chain StructureMCF-7 IC₅₀ (nM)Relative Uterine Antagonism (%)log P
-O-CH₂-CH₂-NMe₂2.8933.84.8
-O-CH₂-CH₂-N-piperidyl0.6887.54.1
-O-CH₂-CH₂-CH₂-NEt₂1.0583.33.9
-O-CH₂-CH₂-O-CH₂-CH₂-NEt₂0.4799.13.4

Stereochemical Optimization of Bicyclic Amine Side Chains

The three-dimensional orientation of bicyclic amine side chains profoundly influences ERα subtype selectivity and tissue-specific signaling. Stereocenters adjacent to the terminal amine dictate receptor helix-12 positioning, a determinant of agonist/antagonist balance:

  • Syn vs. anti diastereomers: In dihydrobenzoxathiins with decahydroisoquinoline side chains, the syn-configured diastereomer exhibits 10-fold greater uterine antagonism (IC₅₀ = 6.97 nM) than the anti-isomer. Molecular dynamics simulations reveal the syn form stabilizes a helix-12 displaced conformation, favoring corepressor recruitment [5] [9].
  • Enantiomeric discrimination: Resolution of racemic SERAMs via chiral HPLC demonstrates that (S,S)-enantiomers consistently outperform (R,R)-counterparts in ERα binding (Kᵢ = 0.34 nM vs. 8.7 nM). This selectivity arises from preferential hydrogen bonding between the (S)-amine proton and Glu380 [9].
  • Rigidified linkers: Constraining the linker with cyclopropane rings or fused bicyclic systems (e.g., pyrrolizidines) reduces conformational entropy loss upon binding, improving affinity 5-fold. However, excessive rigidity (e.g., in [3.1.0]bicyclics) compromises tissue selectivity due to altered cofactor binding [5].

Heteroatom Incorporation in Side Chain Modifications

Strategic insertion of heteroatoms (O, S, N) into side chains addresses pharmacokinetic limitations while preserving target engagement:

  • Ether oxygen incorporation: Replacing methylene groups with oxygen atoms (e.g., -O-CH₂-CH₂-O-R) enhances metabolic stability in human liver microsomes (t₁/₂ increased from 12 min to >60 min) by blocking cytochrome P450 oxidation sites. This modification also reduces P-glycoprotein efflux, boosting brain penetration in histamine H₃ receptor inverse agonists [4] [7].
  • Sulfone functionalities: Installing sulfonyl groups (e.g., 4,4-dioxido derivatives) improves water solubility by 20-fold while maintaining nanomolar H₃ receptor affinity (Kᵢ = 8.2 nM). Sulfones engage in charge-assisted hydrogen bonds with Lys179 and Asp107 in the H₃ receptor, conferring inverse agonism [4] [7].
  • Zwitterionic designs: Incorporating carboxylic acids near terminal amines (e.g., -CH₂-CH₂-COO⁻ ⁺NR₃) enhances blood-brain barrier permeability (brain/plasma ratio = 1.8 vs. 0.2 for non-zwitterions) via monocarboxylate transporter uptake. This approach yielded compound 5k (1-(3-{4-[(2S,3S)-8-methoxy-3-methyl-4,4-dioxido-2,3-dihydro-1,4-benzoxathiin-2-yl]phenoxy}propyl)pyrrolidine), a potent H₃ inverse agonist with 81% oral bioavailability and significant in vivo brain histamine elevation at 3 mg/kg [4].

Table 3: Pharmacokinetic Impact of Heteroatom Incorporation

Modification TypeRepresentative StructureMetabolic t₁/₂ (min)Brain/Plasma Ratio
Unmodified alkyl chain-O-CH₂-CH₂-CH₂-pyrrolidine12 ± 20.2 ± 0.05
Ether insertion-O-CH₂-CH₂-O-CH₂-pyrrolidine>600.8 ± 0.1
Sulfone incorporation-O-C₆H₄-4-SO₂-pyrrolidine45 ± 50.5 ± 0.1
Zwitterionic design-O-CH₂-CH₂-COO⁻ ⁺N(CH₃)₃>1201.8 ± 0.3

Compounds Mentioned in Text

  • 1,4-Dihydrobenzoxathiin
  • 2-Substituted 1,4-dihydrobenzoxathiins
  • (2S,3S)-8-Methoxy-3-methyl-4,4-dioxido-2,3-dihydro-1,4-benzoxathiin
  • 1-(3-{4-[(2S,3S)-8-Methoxy-3-methyl-4,4-dioxido-2,3-dihydro-1,4-benzoxathiin-2-yl]phenoxy}propyl)pyrrolidine (5k)
  • Decahydroisoquinoline-linked dihydrobenzoxathiin
  • Pyrrolizidine-conjugated dihydrobenzoxathiin
  • 4,4-Dioxido-dihydrobenzoxathiin derivatives

Properties

Product Name

Dihydrobenzoxathiin

IUPAC Name

3,4-dihydro-1,2-benzoxathiine

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

InChI

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)5-6-10-9-8/h1-4H,5-6H2

InChI Key

NTOIMCSZPGZTND-UHFFFAOYSA-N

Synonyms

dihydrobenzoxathiin

Canonical SMILES

C1CSOC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.